molecular formula C16H11NO3 B12890917 4-Benzoyl-3-phenylisoxazol-5(2H)-one

4-Benzoyl-3-phenylisoxazol-5(2H)-one

Cat. No.: B12890917
M. Wt: 265.26 g/mol
InChI Key: LEZIJKQVDLLCKA-UHFFFAOYSA-N
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Description

4-Benzoyl-3-phenylisoxazol-5(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a benzoyl group attached to the fourth position and a phenyl group attached to the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 3-phenyl-2-isoxazolin-5-one under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzoyl chloride and 3-phenyl-2-isoxazolin-5-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzoyl isoxazole oxides.

    Reduction: Formation of benzoyl isoxazole alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Benzoyl-3-phenylisoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-phenylisoxazol-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-3-methylisoxazol-5(2H)-one: Similar structure but with a methyl group instead of a phenyl group.

    4-Benzoyl-3-ethylisoxazol-5(2H)-one: Contains an ethyl group instead of a phenyl group.

    4-Benzoyl-3-(4-methoxyphenyl)isoxazol-5(2H)-one: Features a methoxy-substituted phenyl group.

Uniqueness

4-Benzoyl-3-phenylisoxazol-5(2H)-one is unique due to the presence of both benzoyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal applications.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-benzoyl-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,17H

InChI Key

LEZIJKQVDLLCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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